4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H6N6 It is known for its unique structure, which includes a pyrazolo[5,1-c][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of pyrazolylhydrazonocyanoacetate in the presence of glacial acetic acid. The reaction conditions include heating the reactants to facilitate the cyclization process . This method allows for the formation of the pyrazolo[5,1-c][1,2,4]triazine core, which is a key structural feature of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the pyrazolo[5,1-c][1,2,4]triazine core.
Scientific Research Applications
4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of dyes and pigments due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile include other pyrazolo[5,1-c][1,2,4]triazine derivatives, such as:
- 4-Amino-8-arylazo-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid ethyl esters
- 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the amino and nitrile groups
Properties
IUPAC Name |
4-amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c1-4-2-6-11-10-5(3-8)7(9)13(6)12-4/h2H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCJPTLFDNLZCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=NC(=C2N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.